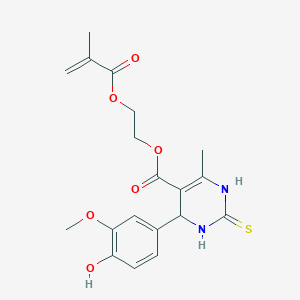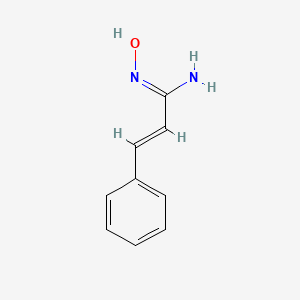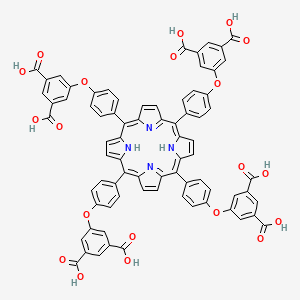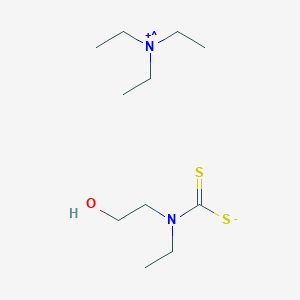
CID 154728800
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) is a chemical compound with a molecular formula of C₆H₁₅N·C₃H₇NOS₂. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) typically involves the reaction of ethyl(2-hydroxyethyl)carbamodithioate with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized products.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides, while reduction may produce thiols.
科学的研究の応用
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Carbamodithioic acid, methyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1)
- Carbamodithioic acid, ethyl(2-hydroxypropyl)-, compd. with N,N-diethylethanamine (1:1)
Uniqueness
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H25N2OS2 |
|---|---|
分子量 |
265.5 g/mol |
InChI |
InChI=1S/C6H15N.C5H11NOS2/c1-4-7(5-2)6-3;1-2-6(3-4-7)5(8)9/h4-6H2,1-3H3;7H,2-4H2,1H3,(H,8,9)/q+1;/p-1 |
InChIキー |
SGCISVCYDGDWTA-UHFFFAOYSA-M |
正規SMILES |
CCN(CCO)C(=S)[S-].CC[N+](CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


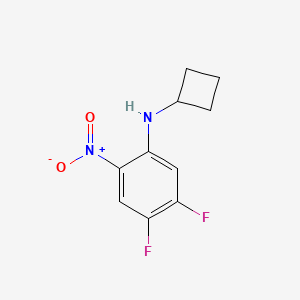
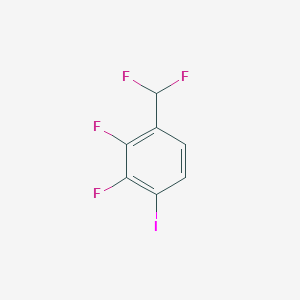

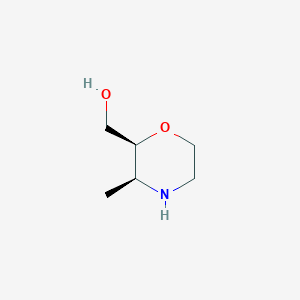
![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
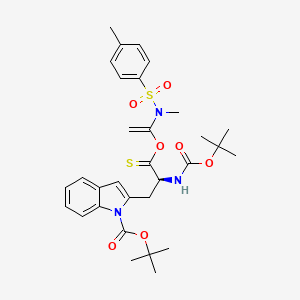
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
